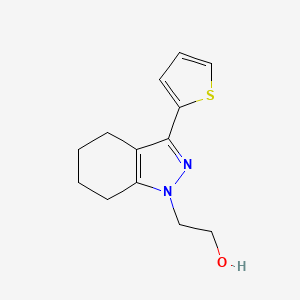![molecular formula C12H13ClN4 B1479790 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098008-06-9](/img/structure/B1479790.png)
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a unique structure combining a pyrazine ring and a cyclopenta[c]pyrazole moiety
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science:
Mécanisme D'action
Target of Action
Compounds with pyrazine and pyrazole structures are often used in drug development due to their versatile scaffold . They can target a variety of biological receptors, enzymes, or proteins, depending on their specific functional groups and structure.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some pyrazine and pyrazole derivatives can inhibit certain enzymes, modulate receptor activity, or interfere with cellular processes .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. Pyrazine and pyrazole derivatives can be involved in a variety of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it could lead to changes in cell behavior, modulation of signal pathways, or alteration of metabolic processes .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, which is crucial in the metabolism of alcohols . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to inhibit liver alcohol dehydrogenase is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. This localization is essential for its role in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Cyclization: The cyclopenta[c]pyrazole ring is formed through cyclization reactions, often involving catalysts or specific reaction conditions to ensure the correct formation of the desired ring structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
- 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 1-(2-Chloroethyl)-3-(quinolin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Uniqueness: 1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or quinoline rings
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-pyrazin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-4-7-17-11-3-1-2-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUXTPMLXRPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=NC=CN=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


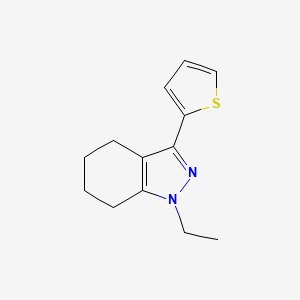
![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479712.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1479714.png)
![3-(Aminomethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479716.png)

![2-(2-Methyl-5,5-dioxido-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1479718.png)
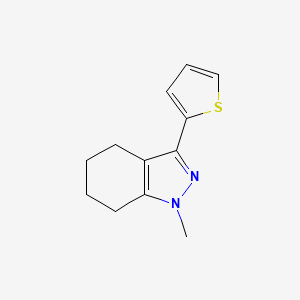
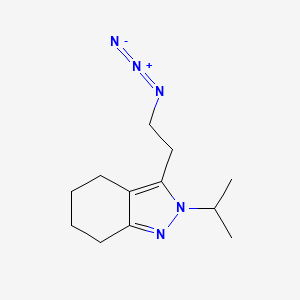
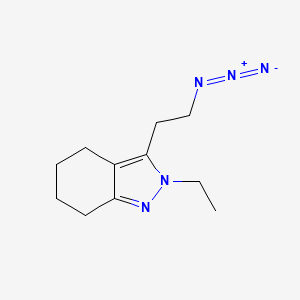
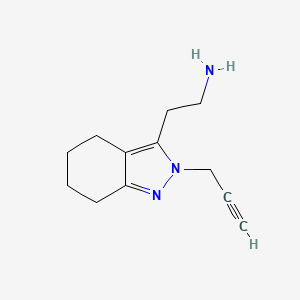
![3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479727.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1479728.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479729.png)
